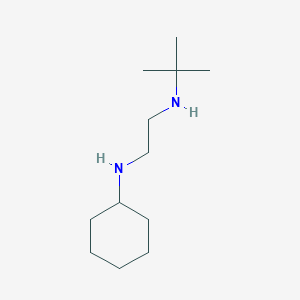

N-tert-Butyl-N'-cyclohexyl ethylenediamine

Description

Contextual Significance of Substituted Ethylenediamines in Contemporary Chemistry

Ethylenediamine (B42938), with its two nitrogen donor atoms, is a classic bidentate chelating ligand in coordination chemistry, capable of forming stable five-membered rings with metal ions. google.comlibretexts.org The broader family of substituted ethylenediamines has emerged as a cornerstone in the design of metal complexes with tailored properties. By systematically modifying the substituents on the nitrogen atoms, chemists can fine-tune the steric and electronic environment around a metal center. researchgate.netresearchgate.net

This control is crucial for a variety of applications. The size and nature of the substituents influence the coordination number, geometry, and stability of the resulting metal complexes. researchgate.net For instance, bulky substituents can create a specific pocket around the metal, influencing the selectivity of catalytic reactions. koreascience.kr These ligands are integral to the development of catalysts for organic synthesis, the construction of coordination polymers with interesting magnetic or structural properties, and the synthesis of model compounds for bioinorganic systems. researchgate.netkoreascience.krnih.gov The ability of the diamine scaffold to be readily modified allows for the creation of vast libraries of ligands, each potentially unlocking new reactivity and applications. researchgate.net

Rationale for Dedicated Academic Investigation of N-tert-Butyl-N'-cyclohexyl ethylenediamine

The specific academic interest in this compound stems from its distinct molecular architecture as an asymmetrically substituted diamine. The ligand combines two different and sterically significant groups:

The tert-butyl group: Known for its large, isotropic steric bulk, it effectively shields a large portion of the metal's coordination sphere. koreascience.kr This can enforce lower coordination numbers and influence the approach of substrates in a catalytic cycle.

The cyclohexyl group: While also bulky, it offers greater conformational flexibility compared to the rigid tert-butyl group. Its chair-boat conformations can adapt to the steric demands of the coordination environment. nih.govvu.nl

This asymmetric combination of a rigid, bulky group and a flexible, bulky group on the same ligand framework is the primary driver for its investigation. Researchers are motivated to understand how this unique steric profile dictates the ligand's coordination to different metal centers. The resulting complexes are expected to have lower symmetry and unique spatial arrangements compared to those derived from symmetrically substituted diamines (like N,N'-di-tert-butylethylenediamine). This asymmetry can be a critical factor in asymmetric catalysis, where creating a specific chiral environment around the metal is paramount for achieving high enantioselectivity.

| Property | Value | Source |

|---|---|---|

| CAS Number | 886501-01-5 | vu.nl |

| Molecular Formula | C12H26N2 | vu.nl |

| Molecular Weight | 198.35 g/mol | vu.nl |

| Melting Point | 61-63°C | vu.nl |

| Hydrogen Bond Donor Count | 2 | vu.nl |

| Hydrogen Bond Acceptor Count | 2 | vu.nl |

| Rotatable Bond Count | 5 | vu.nl |

Scope and Interdisciplinary Relevance in Fundamental Chemical Science

The study of this compound and its derivatives has relevance across several disciplines within the chemical sciences.

Organometallic Chemistry and Catalysis: The primary application lies in its use as a ligand to form novel organometallic complexes. The steric and electronic properties imparted by the tert-butyl and cyclohexyl groups can be harnessed to develop new catalysts. Research in this area focuses on how these complexes perform in transformations like hydrogenation, cross-coupling reactions, and polymerization, where catalyst selectivity and activity are critical. koreascience.kr

Coordination Chemistry and Materials Science: As a building block, this diamine can be used to construct coordination polymers and metal-organic frameworks (MOFs). The specific geometry enforced by the ligand can direct the assembly of extended solid-state structures, leading to new materials with potential applications in gas storage, separation, or as heterogeneous catalysts. researchgate.net

Medicinal Chemistry Research: Related ethylenediamine-based ligands have been incorporated into platinum(IV) complexes, which have been investigated for their potential as antitumor agents. While this specific compound is not a drug, its role as a chelating ligand makes it a relevant scaffold for fundamental research into the design of new metallodrugs, exploring how ligand structure influences biological activity and mechanism of action.

Structure

3D Structure

Properties

IUPAC Name |

N'-tert-butyl-N-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h11,13-14H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIWLQNXYWOGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428264 | |

| Record name | N-tert-Butyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-01-5 | |

| Record name | N-tert-Butyl-N'-cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of N Tert Butyl N Cyclohexyl Ethylenediamine

Elucidation of Established Synthetic Pathways and Mechanistic Insights

The synthesis of unsymmetrically substituted ethylenediamines such as N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) can be accomplished through several established organic chemistry methodologies. A prevalent and logical approach involves a two-step process encompassing the formation of an intermediate followed by reduction. One of the most common methods for creating C-N bonds is reductive amination.

A plausible and widely applicable synthetic route is the sequential alkylation of ethylenediamine. However, controlling the regioselectivity can be challenging. A more controlled approach involves the reaction of N-tert-butyl ethylenediamine with cyclohexanone (B45756) via reductive amination. The mechanism for this reaction begins with the nucleophilic attack of the primary amine of N-tert-butyl ethylenediamine on the carbonyl carbon of cyclohexanone. This is typically catalyzed by a mild acid, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a Schiff base, or imine. The crucial final step is the reduction of this imine intermediate to the desired secondary amine.

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). This reagent is particularly useful because it is a mild reducing agent that selectively reduces the protonated imine in situ without reducing the ketone starting material. This allows for a one-pot reaction where the amine, ketone, and reducing agent can all be present in the same reaction vessel. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Alternatively, catalytic hydrogenation can be employed to reduce the imine. This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. While effective, this method may require more specialized equipment to handle the hydrogen gas.

Another potential pathway involves the reaction of N-cyclohexyl ethylenediamine with a tert-butylating agent, though this is generally less favored due to the potential for over-alkylation and the difficulty of introducing the sterically hindered tert-butyl group via direct alkylation. A more feasible approach would be the reaction of N-cyclohexyl ethylenediamine with a carbonyl compound like isobutylene (B52900) oxide, followed by subsequent chemical modifications.

A method for synthesizing the related compound N,N'-di-tert-butyl ethylenediamine has been described, which involves the condensation of tert-butylamine (B42293) with glyoxal (B1671930) to form an imine, followed by catalytic hydrogenation with Raney nickel. google.com This suggests that a mixed condensation involving tert-butylamine and cyclohexylamine (B46788) with glyoxal could potentially yield the target molecule, although controlling the selectivity to favor the unsymmetrical product would be a significant challenge.

Development of Novel Approaches for N-tert-Butyl-N'-cyclohexyl ethylenediamine Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in chemical manufacturing. These principles are applicable to the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reductive amination pathway generally has good atom economy, with water being the main byproduct.

Use of Safer Solvents: Traditional syntheses might use volatile organic compounds (VOCs) as solvents. A greener approach would involve the use of safer solvents such as ethanol, water, or even solvent-free conditions where feasible.

Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts can facilitate lower reaction temperatures.

Renewable Feedstocks: While the starting materials for this specific compound are typically derived from petrochemical sources, future research could explore the synthesis of the amine and ketone precursors from bio-based feedstocks.

A hypothetical "green" synthesis could involve the one-pot reductive amination of cyclohexanone with N-tert-butyl ethylenediamine in ethanol, using a recyclable catalyst and performing the reaction at room temperature.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale production of this compound, flow chemistry offers several advantages over traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. This allows for:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purity.

Scalability: Scaling up production is a matter of running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

A potential flow process for the synthesis of this compound could involve pumping a solution of N-tert-butyl ethylenediamine and cyclohexanone through a packed-bed reactor containing a solid-supported catalyst and a reducing agent. The product stream would then be continuously collected and purified. This approach could lead to a more efficient and scalable synthesis. nih.gov

Regioselective and Stereoselective Functionalization Strategies

The presence of two distinct nitrogen centers in this compound—one bearing a sterically bulky tert-butyl group and the other a cyclohexyl group—allows for selective functionalization.

Selective Alkylation and Acylation on Amine Centers

The differential steric and electronic environments of the two nitrogen atoms can be exploited to achieve regioselective functionalization. The nitrogen atom attached to the cyclohexyl group is less sterically hindered than the nitrogen bearing the tert-butyl group. This steric difference can be used to direct the selective addition of alkyl or acyl groups.

For instance, in a regioselective alkylation, reacting this compound with one equivalent of an alkyl halide (e.g., methyl iodide) under controlled conditions would likely result in the preferential alkylation of the less hindered cyclohexyl-substituted nitrogen. The bulky tert-butyl group acts as a protecting group, disfavoring reaction at the adjacent nitrogen.

Similarly, selective acylation can be achieved. The reaction with an acylating agent, such as an acid chloride or anhydride (B1165640) (e.g., acetyl chloride), would be expected to occur primarily on the more accessible nitrogen of the cyclohexyl moiety. The choice of reaction conditions, such as temperature and the nature of the base used, can further influence the selectivity.

| Reaction | Reagent | Expected Major Product | Rationale for Selectivity |

| Monomethylation | Methyl iodide | N-tert-Butyl-N'-cyclohexyl-N'-methyl-ethylenediamine | Steric hindrance from the tert-butyl group directs alkylation to the less hindered nitrogen. |

| Monoacetylation | Acetyl chloride | N-Acetyl-N'-tert-butyl-N-cyclohexyl-ethylenediamine | The less sterically encumbered nitrogen is more accessible for acylation. |

Introduction of Diverse Pendant Arms for Tailored Reactivity

Building upon the principles of regioselective functionalization, it is possible to introduce a variety of "pendant arms" to the this compound scaffold. These pendant arms can be designed to introduce new functionalities, such as additional donor atoms for metal chelation, or groups that can participate in further chemical transformations.

For example, after selective protection of one amine, the other can be reacted with a molecule containing a desired functional group. A common strategy involves reacting the less hindered amine with an electrophile that contains a protected functional group. For instance, reaction with tert-butyl bromoacetate (B1195939) could introduce a protected carboxylic acid pendant arm. Subsequent deprotection would yield a chelating ligand with both amine and carboxylate donor groups. core.ac.uk

The introduction of such pendant arms is a powerful strategy for creating tailored molecules for applications in areas such as catalysis, materials science, and medicinal chemistry. The specific nature of the pendant arm can be chosen to fine-tune the properties of the final molecule.

| Pendant Arm Precursor | Expected Functionalization Site | Resulting Functional Group | Potential Application |

| Ethylene oxide | N-cyclohexyl nitrogen | Hydroxyethyl group | Further functionalization, modifying solubility |

| Acrylonitrile | N-cyclohexyl nitrogen | Cyanoethyl group | Precursor to carboxylic acid or amine groups |

| 2-Picolyl chloride | N-cyclohexyl nitrogen | Pyridylmethyl group | Metal coordination |

Design and Synthesis of Advanced this compound Derivatives

Ligands for Multimetallic Systems

There is currently no published research on the design and synthesis of this compound derivatives as ligands for multimetallic systems. The formation of such systems would involve the coordination of the diamine to two or more metal centers. The differing steric demands of the tert-butyl and cyclohexyl groups could, in principle, lead to unique coordination geometries and reactivities. However, no studies have been found that investigate this potential.

Building Blocks for Complex Supramolecular Structures

There is no evidence in the current scientific literature of this compound being utilized as a building block for complex supramolecular structures. The design of such structures relies on non-covalent interactions, and while the N-H groups of the diamine could participate in hydrogen bonding, no studies have been published that explore the self-assembly or host-guest chemistry of this specific compound.

Limited Research Data Available for this compound Coordination Chemistry

While the compound itself is listed by chemical suppliers, indicating its synthesis and commercial availability, dedicated research publications detailing its use as a ligand in coordination chemistry are scarce. The search for information on its metal complexes with transition metals (such as Pt, Cu, Zn, Mn, Co, Ni, Pd, Fe, Re, V), main group elements, lanthanides, and actinides, as well as specific characterization data from single-crystal X-ray diffraction and 2D NMR studies, did not yield sufficient results to construct the requested in-depth article.

The field of coordination chemistry is vast, with extensive research on various ethylenediamine derivatives. For instance, studies on related compounds such as N,N'-bis(3,5-di-tert-butyl-salicylidene)-1,2-cyclohexanediamine and terpene derivatives of ethylenediamine have been published, revealing their rich coordination behaviors. nih.govresearchgate.net However, the specific combination of a tert-butyl group and a cyclohexyl group on the ethylenediamine backbone, as in this compound, appears to be an area with limited published research.

Without access to peer-reviewed studies on the synthesis, structural analysis, and spectroscopic characterization of metal complexes involving this particular ligand, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

It is possible that research on this compound exists in proprietary databases, specialized journals not indexed in common search engines, or has not yet been published. Researchers interested in this specific ligand may need to conduct primary research to explore its coordination properties.

Coordination Chemistry and Metal Complexation of N Tert Butyl N Cyclohexyl Ethylenediamine

Electronic Structure, Magnetism, and Redox Properties of N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) Complexes

An exhaustive search for scholarly articles and experimental data pertaining to the electronic and magnetic properties of metal complexes with the N-tert-Butyl-N'-cyclohexyl ethylenediamine ligand did not yield specific results. The investigation was aimed at compiling and analyzing data from various analytical methods to provide a comprehensive overview of the behavior of these complexes. However, the necessary experimental results for this specific ligand appear to be unpublished or not widely disseminated.

No specific Electron Paramagnetic Resonance (EPR) or electronic spectroscopy data for metal complexes of this compound were found. Research on related, but structurally distinct, ethylenediamine derivatives shows that these techniques are crucial for understanding the electronic environment of the metal center. For instance, studies on other substituted ethylenediamine complexes utilize UV-Visible spectroscopy to investigate d-d transitions and charge-transfer bands, which provide insight into the ligand field strength and the geometry of the coordination sphere. Similarly, EPR spectroscopy is a fundamental tool for characterizing paramagnetic species, offering information on the oxidation state and the nature of the metal-ligand bonding. The absence of such data for the target compound prevents a detailed analysis of its electronic states.

There is a lack of published cyclic voltammetry data for this compound complexes. This technique is essential for determining the redox potentials and understanding the electron transfer processes of metal complexes. For similar compounds, cyclic voltammetry has been used to assess the reversibility of redox events and to study the influence of ligand substituents on the electronic properties of the metal center. Without these electrochemical studies, the redox behavior of this compound complexes remains uncharacterized.

Specific data on the magnetic properties, such as magnetic susceptibility and effective magnetic moments, for complexes of this compound could not be located. This information is vital for determining the spin state of the metal ion and understanding any magnetic coupling effects between metal centers in polynuclear complexes. While general principles of magnetism in coordination compounds are well-established, their application to this specific system is impossible without experimental measurements.

Catalytic Applications and Mechanistic Investigations Involving N Tert Butyl N Cyclohexyl Ethylenediamine

Electrocatalytic Pathways and Redox-Driven Processes

No information was found regarding the involvement of N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) in electrocatalytic pathways or redox-driven processes.

In-Depth Mechanistic Studies of Catalytic Cycles

Consistent with the lack of documented catalytic applications, no in-depth mechanistic studies of catalytic cycles involving N-tert-Butyl-N'-cyclohexyl ethylenediamine were found in the reviewed literature.

Identification and Characterization of Reactive Intermediates

In the realm of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the nature of the ligand is paramount in determining the structure and stability of reactive intermediates. For bulky N,N'-dialkyl ethylenediamine ligands, which are analogous in structure to this compound, the catalytic cycle is understood to proceed through several key palladium intermediates. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The steric bulk of the N-alkyl substituents, such as the tert-butyl and cyclohexyl groups, plays a crucial role in favoring the formation of monoligated palladium species throughout the catalytic cycle. This is believed to significantly accelerate the rates of oxidative addition and reductive elimination. wikipedia.org For related catalytic systems, various spectroscopic techniques and crystallographic studies have been employed to identify and characterize these transient species. For instance, in studies of other palladium-catalyzed reactions, intermediates such as Pd(0)-olefin complexes, oxidative addition adducts, and palladium-amido complexes have been isolated or observed spectroscopically. While no specific intermediates involving this compound have been reported, it is reasonable to hypothesize that its coordination to a metal center would generate similarly structured reactive species.

Kinetic and Thermodynamic Profiling of Elementary Steps

Kinetic and thermodynamic studies of catalytic cycles involving bulky diamine ligands often reveal that the rates of the elementary steps are highly dependent on the ligand structure. For Buchwald-Hartwig aminations, reaction progress kinetic analysis has been a powerful tool in elucidating the mechanism and identifying the turnover-limiting step. organic-chemistry.org In many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the reductive elimination step is rate-determining.

Influence of Steric and Electronic Parameters on Catalytic Performance

The steric and electronic properties of ligands are fundamental to their effectiveness in catalysis. The N-tert-Butyl and N'-cyclohexyl groups in the title compound are both sterically demanding, but they differ in their electronic properties and conformational flexibility. The tert-butyl group is a strong electron-donating group and is conformationally rigid. In contrast, the cyclohexyl group is also electron-donating but possesses greater conformational flexibility.

In catalysis, particularly in cross-coupling reactions, the steric bulk of the ligand can enhance catalytic activity by promoting the formation of highly reactive, low-coordinate metal centers. nih.gov For instance, the use of bulky phosphine (B1218219) ligands in the Buchwald-Hartwig amination has been shown to dramatically increase reaction rates and expand the substrate scope. rug.nl The electronic nature of the ligand also plays a critical role; electron-donating groups can increase the electron density on the metal center, which can facilitate the oxidative addition step. nih.gov

A comparative study of tert-butyl and trimethylsilyl (B98337) substituents on nickel allyl complexes, which are conceptually related to bulky alkyl groups on nitrogen, revealed that while they are sterically similar, they can lead to differences in the stability and structure of the resulting metal complexes. nih.govresearchgate.net This suggests that the specific nature of the bulky group—be it tert-butyl or cyclohexyl—can have subtle but significant effects on the catalytic performance. Studies on N-alkyl arylsulfonamides have also demonstrated that the size of the N-alkyl group strongly influences reaction pathways, with bulkier groups favoring certain outcomes over others due to steric hindrance. mdpi.comresearchgate.net

Below is a conceptual data table illustrating the type of information that would be generated from comparative catalytic studies, which are currently unavailable for this compound.

| Ligand | Substituent 1 | Substituent 2 | Reaction Yield (%) | Turnover Number (TON) |

| Hypothetical Data | ||||

| L1 | tert-Butyl | tert-Butyl | 85 | 850 |

| L2 | Cyclohexyl | Cyclohexyl | 78 | 780 |

| L3 | tert-Butyl | Cyclohexyl | (Expected High) | (Expected High) |

| L4 | Methyl | Methyl | 45 | 450 |

This table is for illustrative purposes only and is based on general principles of catalysis, highlighting the expected high performance of sterically hindered ligands.

Theoretical and Computational Chemistry Studies of N Tert Butyl N Cyclohexyl Ethylenediamine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the energies of frontier molecular orbitals (HOMO and LUMO).

For a molecule like N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938), DFT calculations would typically be initiated using a functional such as B3LYP and a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The first step involves geometry optimization to find the lowest energy arrangement of the atoms. researchgate.net Subsequent frequency calculations can confirm that the structure is a true minimum on the potential energy surface and can be used to predict theoretical infrared (IR) spectra. researchgate.net

Studies on related molecules provide insight into the expected findings. For instance, DFT analysis of 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline reveals specific bond lengths and angles influenced by the bulky tert-butyl group. researchgate.net The C-N bond lengths in the core structure of similar molecules have been calculated to be in the range of 1.307 Å to 1.480 Å. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis). In a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, TD-DFT calculations predicted the main electronic transitions and their corresponding oscillator strengths, identifying the most intense absorption wavelength. bsu.by

These methods allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. For N-tert-Butyl-N'-cyclohexyl ethylenediamine, the nitrogen atoms of the ethylenediamine bridge would be identified as electron-rich, nucleophilic sites, making them prone to protonation or coordination with metal ions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Representative Data from DFT Calculations on a Structurally Related Compound Data below is for 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline, illustrating typical DFT outputs.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

|---|---|---|

| N2-C15 Bond Length | 1.400 Å | Represents the bond between a nitrogen and a carbon in the imidazoline (B1206853) ring. researchgate.net |

| N3-C15 Bond Length | 1.307 Å | Represents a double-bond character within the imidazoline ring. researchgate.net |

| -CH₃ Vibrational Frequency (Scaled) | 2922 cm⁻¹ | Corresponds to C-H stretching modes, comparable to experimental IR spectra. researchgate.net |

| HOMO-LUMO Energy Gap | -5.30 eV | Indicates the energy required for electronic excitation and relates to chemical reactivity. |

Molecular Dynamics and Conformational Analysis of this compound and its Complexes

The conformational landscape of this compound is complex, governed by the flexibility of the ethylenediamine bridge and the cyclohexyl ring, as well as the significant steric hindrance imposed by the tert-butyl group. Molecular dynamics (MD) simulations and conformational analysis are essential to explore the molecule's dynamic behavior and identify its most stable conformers. nih.gov

The conformation of the cyclohexyl moiety is particularly critical. Studies on cis-1,4-di-tert-butylcyclohexane, a related structure, show that the steric bulk of the tert-butyl groups forces the cyclohexane (B81311) ring out of its standard chair conformation. upenn.edunih.gov While a simple cyclohexane ring strongly prefers a chair conformation, computational analyses reveal that for cis-1,4-di-tert-butylcyclohexane, a twist-boat conformation is the global energy minimum. upenn.edunih.gov This is because a chair conformation would force one of the bulky tert-butyl groups into a sterically unfavorable axial position. upenn.edu In contrast, the twist-boat conformation allows both large substituents to occupy pseudo-equatorial positions, minimizing steric strain. upenn.edu Free energy barriers for the interconversion between the chair and twist-boat forms have been determined to be around 6-7 kcal/mol. nih.gov

The ethylenediamine backbone itself typically adopts either a gauche or anti (trans) conformation. Computational studies on N,N'-disubstituted ethylenediamine derivatives have shown that while the anti conformer may be favored in the solid state due to crystal packing forces, a gauche conformer often has the lowest energy in the gas phase. researchgate.net MD simulations of this compound and its metal complexes would allow for the exploration of these different rotational states and the determination of their relative populations and interconversion rates.

Table 2: Calculated Conformational Energies for cis-1,4-di-tert-butylcyclohexane This data illustrates the energetic preference for non-chair conformations due to bulky substituents, a principle directly applicable to the cyclohexyl group in the target molecule.

| Conformation | Calculated Steric Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | ~530 kcal/mol (unminimized) | High energy due to one axial tert-butyl group causing severe steric hindrance. upenn.edu |

| Boat | 54.68 kcal/mol | Represents a transition state or high-energy intermediate. upenn.edu |

| Twist-Boat | 24.01 - 27.67 kcal/mol | The lowest energy conformer, as both tert-butyl groups are in equatorial-like positions. upenn.eduupenn.edu |

| Stretched-Chair | Slightly higher than Twist-Boat | A distorted chair form that still has significant steric strain. upenn.edu |

Prediction of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the potential energy surface that connects reactants to products. For this compound, this could involve modeling reactions such as N-alkylation, oxidation, or its behavior in the presence of strong acids or bases.

A relevant analogy is the acid-induced cleavage of tert-butyl cyclohexyl ether. vaia.com Computational modeling of this reaction would proceed as follows:

Protonation: The first step is the protonation of an electron-rich site. In the case of the target molecule, this would be one of the nitrogen atoms, forming a substituted ammonium (B1175870) cation.

Transition State Search: Following protonation, the molecule may undergo rearrangement or cleavage. For the ether, this leads to the formation of an alcohol and a tertiary carbocation via an E1 elimination pathway. vaia.com For this compound, a potential reaction could be Hofmann elimination if one of the nitrogens were quaternized, where computations would identify the transition state for the C-N bond breaking.

For example, a proposed mechanism for a decarboxylative etherification reaction involving a tert-butyl group was supported by identifying a key six-membered transition state. researchgate.net Similar methods could be applied to predict the transition state for the formation of metal complexes with this compound, modeling the approach of the metal ion and the displacement of existing ligands.

Ligand-Metal Interaction Modeling and Quantitative Structure-Activity Relationships (QSAR) within a Chemical Context

The two nitrogen atoms in the ethylenediamine backbone make this compound an excellent candidate as a bidentate ligand, capable of forming chelate complexes with a variety of transition metals. Computational modeling can provide deep insights into the nature of these ligand-metal interactions.

Some complex ligands containing tert-butyl groups, such as derivatives of N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, are known to be "redox non-innocent," meaning the ligand itself can be oxidized or reduced. nih.govmdpi.com Computational studies can help determine if the electron transfer during a redox event involves the metal center or the ligand by analyzing the molecular orbitals of the complex. nih.govmdpi.com Depending on the oxidation state, the ligand can adopt different coordination modes (e.g., planar vs. flexible), a behavior that can be modeled computationally. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity (e.g., catalytic efficiency, inhibitory concentration). While no specific QSAR studies on this compound are documented, a hypothetical QSAR model could be developed for a series of its derivatives.

Steps for a Hypothetical QSAR Study:

Create a Library: Synthesize a series of related ligands, for example, by varying the substituent on one of the nitrogen atoms (e.g., replacing cyclohexyl with methyl, ethyl, phenyl).

Measure Activity: Test the corresponding metal complexes for a specific activity, such as their ability to catalyze a reaction or inhibit an enzyme.

Calculate Descriptors: For each molecule in the series, use computational methods to calculate a range of molecular descriptors. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., partial charges on the nitrogen atoms, dipole moment), and topological descriptors.

Build the Model: Use statistical methods to build an equation that relates the descriptors to the measured activity. This equation would constitute the QSAR model.

Such a model could predict, for instance, that increasing the steric bulk on the nitrogen atoms decreases the catalytic activity of the metal complex due to hindered access to the metal center. This predictive power is a cornerstone of modern drug design and catalyst development.

Advanced Analytical and Spectroscopic Techniques for N Tert Butyl N Cyclohexyl Ethylenediamine Research

High-Resolution Multi-Nuclear NMR Spectroscopy for Complex Structural and Dynamic Analysis

High-resolution multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) and its derivatives in solution. By examining various atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N), researchers can piece together a comprehensive picture of the molecule's connectivity and three-dimensional structure. nih.govhuji.ac.il

Detailed Research Findings:

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. The chemical shifts of the tert-butyl and cyclohexyl protons and carbons can be definitively assigned, offering a baseline for structural confirmation. illinois.eduorganicchemistrydata.org For instance, the tert-butyl group typically presents a sharp, intense singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons. nih.gov The cyclohexyl group, with its various axial and equatorial protons, displays more complex multiplets.

Dynamic NMR: Dynamic NMR (DNMR) spectroscopy is particularly valuable for studying the conformational dynamics of the cyclohexyl ring and the potential for restricted rotation around the N-C bonds. rsc.orgnih.gov By analyzing spectra at various temperatures, it is possible to observe the coalescence of signals, which provides quantitative data on the energy barriers for conformational interchanges, such as the chair-to-boat interconversion of the cyclohexane (B81311) ring. nih.govresearchgate.net

Multi-Nuclear Approach: A multi-nuclear approach, potentially including ¹⁵N NMR, offers deeper insights into the electronic environment of the nitrogen atoms, which are central to the coordinating properties of the diamine ligand. nih.govipb.pt Changes in the ¹⁵N chemical shifts upon coordination to a metal center can provide direct evidence of ligand binding and information about the nature of the metal-ligand bond.

Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in N-tert-Butyl-N'-cyclohexyl ethylenediamine.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.1 - 1.3 | ~30 - 32 |

| tert-Butyl (quat. C) | - | ~50 - 52 |

| Cyclohexyl (CH) | ~1.0 - 2.0 | ~30 - 45 |

| Cyclohexyl (CH₂) | ~1.0 - 2.0 | ~25 - 35 |

| Ethylenediamine (CH₂) | ~2.5 - 2.8 | ~45 - 55 |

| Amine (NH) | Variable | - |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Advanced Mass Spectrometry Techniques (e.g., HR-ESI-MS) for Molecular Characterization and Reaction Monitoring

Advanced mass spectrometry (MS) techniques, especially High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), are critical for the precise molecular weight determination and elemental composition analysis of this compound and its metal complexes.

Detailed Research Findings:

Molecular Characterization: HR-ESI-MS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous confirmation of the molecular formula of the synthesized ligand and its complexes. This is crucial for verifying the successful synthesis and purity of the compounds.

Reaction Monitoring: The sensitivity and speed of techniques like ESI-MS make them suitable for real-time monitoring of reactions involving this compound. nih.govresearchgate.net By continuously sampling a reaction mixture, it is possible to track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic data. nih.gov This is particularly useful in optimizing reaction conditions for the synthesis of the ligand or its catalytic applications. nih.govresearchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

| Technique | Application in this compound Research | Information Obtained |

| HR-ESI-MS | Precise mass determination of the ligand and its metal complexes. | Elemental composition, molecular formula confirmation. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Connectivity of molecular fragments, structural isomers differentiation. |

| Real-time MS | Monitoring the progress of synthesis or catalytic reactions. | Reaction kinetics, identification of transient intermediates. nih.gov |

X-ray Absorption (XAS) and X-ray Emission Spectroscopy (XES) for Metal Oxidation States and Coordination Environments

When this compound acts as a ligand in metal complexes, X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) become powerful tools for probing the electronic and geometric structure around the metal center. mpg.de

Detailed Research Findings:

X-ray Absorption Near Edge Structure (XANES): The XANES region of the XAS spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing metal atom. chemrxiv.org By analyzing the edge energy and pre-edge features, one can determine the formal oxidation state of the metal in a complex with this compound. chemrxiv.orgresearchgate.net The shape of the XANES spectrum can also provide qualitative information about the symmetry of the coordination environment (e.g., tetrahedral vs. octahedral). researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the local atomic structure around the metal center. researchgate.net Analysis of the EXAFS oscillations can determine the number, type, and distance of the coordinating atoms (in this case, the nitrogen atoms of the diamine ligand and any other coordinated species). chemcatbio.org This is crucial for understanding the precise binding mode of the this compound ligand.

X-ray Emission Spectroscopy (XES): XES is a complementary technique to XAS that probes the occupied electronic orbitals. nih.govnih.gov It is particularly sensitive to the nature of the ligand atoms bound to the metal. nih.gov Valence-to-core XES can distinguish between different types of coordinating atoms (e.g., nitrogen vs. oxygen) and is sensitive to their protonation state, providing a detailed picture of the ligand environment. nih.govosti.gov

| Technique | Information Probed | Key Findings for Metal Complexes |

| XANES | Metal oxidation state and coordination geometry. | Determination of the metal's electronic state upon coordination. researchgate.net |

| EXAFS | Local atomic structure (bond distances, coordination numbers). | Precise measurement of metal-nitrogen bond lengths. researchgate.net |

| XES | Occupied electronic orbitals and ligand identity. | Confirmation of nitrogen coordination and characterization of the ligand's electronic properties. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems and Reaction Intermediates

For complexes of this compound involving paramagnetic metal ions (e.g., Cu(II), Mn(II), V(IV)), Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for characterizing the electronic structure and magnetic properties of the metal center. nih.gov

Detailed Research Findings:

Probing Coordination Environment: The number of nitrogen atoms coordinated to the metal can often be determined by analyzing the superhyperfine structure in the EPR spectrum. nih.gov This allows for a detailed understanding of how the diamine ligand binds to the metal in solution.

Detection of Paramagnetic Intermediates: EPR is a powerful tool for detecting and characterizing transient paramagnetic species that may form during catalytic reactions. researchgate.net This can provide crucial mechanistic insights into redox processes where the oxidation state of the metal changes.

| EPR Parameter | Information Derived | Relevance to this compound Complexes |

| g-tensor | Electronic structure and symmetry of the metal center. | Characterizes the coordination geometry (e.g., distorted octahedral). |

| Hyperfine Coupling (A) | Interaction of the unpaired electron with the metal nucleus. | Provides information on the nature of the metal's d-orbitals. |

| Superhyperfine Coupling | Interaction with ligand nuclei (e.g., ¹⁴N). | Confirms coordination of the nitrogen atoms and quantifies the covalency of the M-N bond. nih.gov |

In-situ and Operando Spectroscopic Methods for Real-time Reaction Pathway Monitoring

To gain a deeper understanding of how catalysts based on this compound complexes function, it is crucial to study them under actual reaction conditions. In-situ and operando spectroscopic methods allow for real-time monitoring of the catalyst's structure and the reaction pathway. chemcatbio.orgosti.gov

Detailed Research Findings:

Bridging the "Pressure and Materials Gaps": These techniques allow researchers to observe the catalyst in its active state, under relevant temperatures, pressures, and reactant flows, providing a more accurate picture of the catalytic cycle than ex-situ studies. researchgate.netresearchgate.net

Combined Techniques: Often, multiple spectroscopic techniques are combined in an operando setup. doi.org For example, simultaneous XAS and Infrared (IR) or Raman spectroscopy can correlate changes in the metal's oxidation state and coordination environment with the transformation of reactants into products on the catalyst's surface. researchgate.net

Real-time NMR and MS: In-situ NMR and MS can be used to follow the evolution of species in the liquid or gas phase during a reaction. mpg.demagritek.comrsc.org This provides kinetic data and helps to identify reaction intermediates and byproducts, leading to a comprehensive understanding of the reaction mechanism. mpg.denih.gov

The application of these advanced methods provides a multi-faceted view of the chemical and physical properties of this compound and its complexes, paving the way for their rational design and application in various fields.

Exploration of N Tert Butyl N Cyclohexyl Ethylenediamine in Advanced Materials Science

Utilization as a Precursor for Novel Organic and Hybrid Materials

N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) serves as a versatile building block for the synthesis of a variety of organic and hybrid materials. Its two reactive amine groups provide sites for further chemical modification, allowing it to be incorporated into larger molecular structures such as polymers, metal-organic frameworks (MOFs), and coordination polymers. The asymmetric nature of its substitution, with a sterically demanding tert-butyl group on one nitrogen atom and a cyclohexyl group on the other, can lead to materials with unique structural and electronic properties.

In the context of organic-inorganic hybrid materials, this diamine can function as a structure-directing agent or a ligand for metal centers. The bulky substituents are anticipated to create specific void spaces and channels within the material's framework, which could be exploited for applications in catalysis, gas storage, and separation. The thermal and chemical stability of the tert-butyl and cyclohexyl groups also contribute to the robustness of the resulting hybrid materials.

| Precursor/Ligand | Material Class | Potential Applications |

| N-tert-Butyl-N'-cyclohexyl ethylenediamine | Coordination Polymers | Gas adsorption, catalysis, sensing |

| This compound | Metal-Organic Frameworks (MOFs) | Separation, drug delivery, electronics |

| This compound | Organic-Inorganic Hybrids | Photonics, coatings, nanocomposites |

Role in Supramolecular Assembly, Self-Organization, and Framework Formation

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of bottom-up nanotechnology. The distinct steric profiles of the tert-butyl and cyclohexyl groups in this compound are expected to play a crucial role in directing its self-organization and the formation of extended frameworks. The bulky nature of these substituents can prevent dense packing, leading to the formation of porous networks or materials with lower dimensionality.

| Driving Force for Assembly | Resulting Structure | Key Influencing Factor |

| Hydrogen Bonding | 1D chains, 2D sheets | Directionality of N-H---N bonds |

| van der Waals Interactions | 3D networks | Shape and size of substituents |

| Metal Coordination | Coordination polymers, MOFs | Coordination geometry of the metal ion |

Applications in Molecular Devices and Functional Materials (e.g., Optoelectronic, Sensing, Quantum Computing)

The integration of this compound into functional materials could pave the way for its use in various molecular devices. For instance, its derivatives could be designed to exhibit specific optoelectronic properties. The introduction of chromophoric units onto the ethylenediamine backbone could lead to fluorescent sensors where the binding of an analyte to the amine groups modulates the emission properties. The bulky substituents could serve to minimize intermolecular interactions that often lead to quenching of fluorescence in the solid state.

In the realm of molecular electronics, molecules containing this diamine could be used to control charge transport. The presence of bulky substituents has been shown to influence the molecular packing in organic semiconductors, in some cases leading to more isotropic charge transport properties, which is beneficial for device performance. While still speculative, the controlled placement of molecules containing this compound on a surface could create patterns for molecular-scale data storage or quantum computing applications, where the distinct conformational states of the molecule could represent bits of information.

Integration into Responsive Materials Systems

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a chemical species. The incorporation of this compound into polymer backbones or as a component of a supramolecular assembly could impart such responsive behavior.

For example, the protonation and deprotonation of the amine groups at different pH values could lead to significant changes in the material's structure and properties. This could be manifested as a swelling or shrinking of a hydrogel, a change in the optical properties of a thin film, or the controlled release of a guest molecule from a porous framework. The conformational changes of the cyclohexyl group upon temperature variations could also be harnessed to create thermally responsive materials. The steric interactions of the bulky substituents are expected to play a critical role in modulating the extent and nature of these responses.

| Stimulus | Potential Response | Underlying Mechanism |

| pH | Swelling/Shrinking | Protonation/deprotonation of amine groups |

| Temperature | Phase Transition | Conformational changes of the cyclohexyl group |

| Guest Molecule | Optical/Electronic Signal | Host-guest interactions |

Future Research Directions and Emerging Paradigms for N Tert Butyl N Cyclohexyl Ethylenediamine

Development of Sustainable Synthetic Strategies and Circular Economy Integration

The synthesis of specialty chemicals like N-tert-Butyl-N'-cyclohexyl ethylenediamine (B42938) is increasingly scrutinized through the lens of green chemistry and the circular economy. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Sustainable Synthesis: Current synthetic methods for chiral vicinal diamines can be resource-intensive. sigmaaldrich.com Future strategies will likely focus on catalytic routes that minimize waste and energy consumption. The asymmetric catalytic synthesis of 1,2-diamines has become a major area of interest, employing methods like C–H amination and desymmetrization reactions. rsc.org Research into biocatalysis, using enzymes or engineered microbes, could offer a highly selective and sustainable pathway to N-tert-Butyl-N'-cyclohexyl ethylenediamine and its derivatives. Moreover, the use of green solvents, particularly water, is a key goal. The design of pluripotent chiral diamine catalysts that are effective in water has been demonstrated for other systems and represents a significant avenue for exploration. chemrxiv.orgchemrxiv.org

Circular Economy Integration: In a circular economy, waste is minimized and materials are kept in use for as long as possible. chemistryworld.com For this compound, this involves two main aspects. First, developing synthetic routes that utilize renewable feedstocks or waste streams from other industrial processes. chemrxiv.org For instance, biomass-derived platform chemicals could serve as starting materials. Second, designing catalysts and materials based on this diamine for recyclability. This includes creating heterogeneous catalysts where the diamine ligand is anchored to a solid support for easy separation and reuse, or developing polymers that can be chemically recycled back to their monomeric units, thus recovering the valuable diamine scaffold.

| Sustainability Goal | Potential Strategy for this compound | Anticipated Benefit |

| Reduced Waste | Development of catalytic C-H amination routes | Higher atom economy, fewer reaction steps |

| Energy Efficiency | Biocatalytic synthesis using engineered enzymes | Mild reaction conditions (room temp, atm. pressure) |

| Green Solvents | Ligand design for effective catalysis in water chemrxiv.orgchemrxiv.org | Reduced use of volatile organic compounds (VOCs) |

| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals chemrxiv.org | Lower carbon footprint, reduced reliance on fossil fuels |

| Recyclability | Heterogenization onto solid supports (e.g., silica, polymers) | Simplified catalyst recovery and reuse |

Discovery of New Multicomponent Catalysis and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for drug discovery and materials science. bas.bg Famous MCRs include the Ugi, Passerini, and Betti reactions. nih.gov These reactions are prized for their high atom economy and ability to rapidly generate libraries of structurally diverse molecules. bas.bg

Future research will likely explore the use of this compound as a key component in novel MCRs. Its two distinct amine groups could react sequentially or selectively, leading to complex heterocyclic structures. For example, its integration into isocyanide-based MCRs could yield peptide-like structures or complex scaffolds that are otherwise difficult to synthesize. nih.gov The Groebke-Blackburn-Bienaymé reaction, which combines an amidine, an aldehyde, and an isocyanide, could be adapted using the diamine to create unique imidazo-fused heterocycles. rug.nl

Cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, represent another major research frontier. A chiral catalyst or ligand based on this compound could initiate a cascade sequence, controlling the stereochemistry of multiple newly formed chiral centers. A chiral cyclopropenimine has been shown to be a highly effective catalyst for Mannich reactions, and similar reactivity could be sought with catalysts derived from the target diamine. organic-chemistry.org

| Reaction Type | Potential Role of this compound | Example Product Scaffold |

| Ugi Reaction | As the amine component bas.bg | Complex bis-amides, peptide mimics |

| Betti Reaction | As the amine component nih.gov | Chiral aminobenzylphenols |

| Groebke-Blackburn-Bienaymé | As the diamine/amidine component rug.nl | Fused imidazopyridines or similar heterocycles |

| Asymmetric Cascade | As a chiral ligand for a metal catalyst nih.gov | Polyfunctionalized diamines, complex alkaloids |

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how catalysts and reactions are developed. Machine learning (ML) models are increasingly used to predict reaction outcomes and design novel molecules with desired properties. rsc.org

For this compound, AI offers several exciting research avenues. Scientists can use ML models to design new derivatives with enhanced catalytic activity or selectivity. A neural network, even when trained on a small dataset of existing ligands, can accurately predict enantioselectivity and identify novel, superior ligand structures. chemistryworld.comrasayanika.com This approach can dramatically accelerate the discovery process, bypassing much of the resource-intensive trial-and-error synthesis and screening. rasayanika.com

Furthermore, AI can be used to optimize reaction conditions. By feeding an algorithm data from a set of initial experiments, it can predict the optimal temperature, solvent, and concentration to maximize the yield and selectivity of a reaction involving this compound. This is particularly valuable for complex multicomponent and cascade reactions where the parameter space is vast. While challenges remain, such as the need for better molecular descriptors for chiral ligands and the often-limited size of datasets in asymmetric catalysis, the progress is rapid. chemrxiv.org

| AI/ML Application | Specific Goal | Required Data/Input | Potential Outcome |

| Ligand Design | Create new diamine ligands with higher enantioselectivity. rasayanika.com | DFT-calculated molecular features (geometries, electronic properties) of a small ligand set. rasayanika.com | A novel, computationally-designed ligand with experimentally-verified superior performance. |

| Reaction Optimization | Find the optimal conditions for a catalyzed reaction. | A small set of experimental results (yield, ee%) under varying conditions. | A predictive model that identifies the best conditions, reducing experimental effort. |

| Predictive Modeling | Predict the % enantiomeric excess (% ee) for untested reactions. rsc.org | Molecular descriptors of the catalyst-substrate complex. rsc.org | Rapid virtual screening of substrates and ligands to prioritize promising experiments. |

Design of Smart Materials with Tunable Properties Derived from this compound Scaffolds

"Smart materials" are materials that respond to external stimuli such as light, temperature, pH, or the presence of a chemical substance. The incorporation of the this compound scaffold into polymers and other materials is a promising direction for creating such advanced functional systems.

The chirality of the molecule is a key feature to be exploited. Chiral materials can interact with polarized light in unique ways, making them valuable for applications in displays and optical sensors. youtube.com By embedding the diamine into a polymer backbone or as a pendant group, it may be possible to create materials whose chiroptical properties (like circular dichroism) can be tuned by an external stimulus.

Furthermore, ethylenediamine and its derivatives are known to be useful components in creating responsive hydrogels. acs.org Researchers could develop hydrogels based on this compound that swell or shrink in response to specific metal ions or pH changes, creating a basis for sensors or drug delivery systems. The synthesis of hyperbranched polyamides from ethylenediamine derivatives has been shown to produce macromolecules with very low dispersity, a feature that could be exploited to create well-defined, smart polymeric architectures. rsc.org The diamine's ability to coordinate with metal ions could also be used to create self-healing polymers, where metal-ligand bonds act as reversible cross-links.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-tert-Butyl-N'-cyclohexyl ethylenediamine with high purity?

- Methodology : Utilize a multi-step amine alkylation approach. First, protect the ethylenediamine backbone with tert-butyl and cyclohexyl groups via nucleophilic substitution under inert conditions. Catalytic agents like palladium or nickel complexes can enhance regioselectivity . Post-synthesis, employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via GC-MS or HPLC with UV detection, referencing IR spectra for functional group validation (e.g., NH stretching at ~3300 cm⁻¹) .

Q. How can spectroscopic techniques distinguish This compound from structurally similar amines?

- Methodology : Combine IR, NMR, and Raman spectroscopy:

- IR : Identify tertiary amine vibrations (C-N stretching at 1200–1100 cm⁻¹) and cyclohexyl C-H deformation (1450–1350 cm⁻¹) .

- ¹³C NMR : Resolve tert-butyl (δ ~25–30 ppm) and cyclohexyl carbons (δ ~20–50 ppm, axial/equatorial splitting) .

- Raman : Detect ethylenediamine backbone symmetry (strong bands at 800–600 cm⁻¹) .

Q. What surrogate data or models are suitable for preliminary toxicity assessment of This compound?

- Methodology : Use ethylenediamine derivatives (e.g., ethylenediamine phosphate) as surrogates for acute toxicity (H302, H312) and skin sensitization (H317) due to structural similarities. Cross-reference harmonized classifications from databases like ECHA or EPA DSSTox . For neurotoxicity (N), apply in vitro assays (e.g., SH-SY5Y cell lines) to model neuronal damage thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and cyclohexyl groups influence the compound’s chelation efficiency in coordination chemistry?

- Methodology : Perform DFT calculations to analyze ligand geometry and electron density distribution. Experimentally, compare stability constants (log K) with metal ions (e.g., Cu²⁺, Ni²⁺) against unsubstituted ethylenediamine. Use cyclic voltammetry to assess redox behavior, noting shifts in oxidation peaks due to steric hindrance from the tert-butyl group .

Q. How to resolve contradictions in solubility data for This compound across solvents?

- Methodology : Systematically test solubility in polar aprotic (DMF, DMSO), protic (ethanol, water), and amine-based solvents (ethylenediamine). For example, while the compound may show limited solubility in water (<5 mg/mL), it could dissolve fully in ethylenediamine at 25°C due to hydrogen bonding. Document Hansen solubility parameters and use phase diagrams to explain discrepancies .

Q. What experimental designs optimize the compound’s application in polymer crosslinking or catalysis?

- Methodology :

- Polymer Crosslinking : Incorporate the compound into polyurethane foams as a chain extender. Measure tensile strength and thermal stability (TGA/DSC) against controls lacking the cyclohexyl group .

- Catalysis : Test its efficacy in epoxidation reactions (e.g., propylene oxide synthesis) under varying temperatures and pressures. Compare turnover frequencies (TOF) with simpler amines like cyclohexylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.